tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate

Synthetic Chemistry Process Chemistry Carbamate Protection

Sourcing a reliable, high-purity protected amine intermediate for CNS drug discovery programs often leads to supply inconsistency. This compound, validated as the critical precursor for potent 5-HT1A receptor-biased agonists (in vivo MED = 0.16 mg/kg), provides a direct solution. - Enables direct, diverse functionalization of the primary aminomethyl handle after deprotection. - Sourced via a robust, scalable one-step synthesis ensuring batch-to-batch consistency for large library campaigns. - Secures the exact scaffold geometry required for achieving functional selectivity profiles in downstream candidates.

Molecular Formula C18H26N2O3
Molecular Weight 318.4
CAS No. 1286274-57-4
Cat. No. B3027433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
CAS1286274-57-4
Molecular FormulaC18H26N2O3
Molecular Weight318.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-14-9-11-20(12-10-14)16(21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,19,22)
InChIKeyXRLOPZVLFXCPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate: Chemical Identity & Properties


tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate (CAS 1286274-57-4), with the molecular formula C18H26N2O3 and a molecular weight of 318.41 g/mol, is a synthetically protected carbamate featuring a 1-benzoylpiperidin-4-yl core and a tert-butyloxycarbonyl (Boc)-protected primary amine [1]. It functions as a versatile building block in medicinal chemistry, providing a Boc-protected aminomethyl handle for downstream elaboration into more complex molecules. As a protected amine derivative of the 1-benzoylpiperidin-4-yl)methanamine scaffold, it is not a biologically active end-product but a crucial intermediate, as evidenced by its central role in synthesizing libraries of potent 5-HT1A receptor-biased agonists [2]. Its primary value for scientific users lies in its utility as a high-purity (≥98%) intermediate for pharmaceutical research and synthesis .

Why 1286274-57-4 Cannot Be Replaced


The target compound, tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate, cannot be substituted by closely related analogs like tert-butyl (1-benzoylpiperidin-4-yl)carbamate (CAS 429677-00-9) or tert-butyl (1-benzoylpiperidin-4-yl)(methyl)carbamate (CAS 429677-01-0) due to fundamental differences in the reactive group geometry and the nature of the protected amine. These differences dictate the final molecular structure and biological profile of the downstream product. Specifically, 1286274-57-4 provides a primary aminomethyl linker that is both conformationally flexible and, upon deprotection, can be directly and diversely functionalized via reductive amination or amide coupling, as extensively demonstrated in the synthesis of 5-HT1A receptor-biased agonists [1]. In contrast, the analog 429677-00-9 features the amine directly on the piperidine ring, offering a much more sterically constrained and chemically distinct environment for subsequent reactions . While a direct head-to-head comparison of these intermediates' intrinsic properties is not typically the subject of primary literature, the downstream functional data clearly demonstrates the critical importance of the aminomethyl linker present in 1286274-57-4 for achieving optimal biological activity, making it a non-negotiable building block for specific research programs [2].

1286274-57-4: Evidence of Superior Performance


High-Yield One-Step Synthesis

A published protocol describes the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. While a direct comparison of yields for alternative syntheses of this specific compound is not available, this method offers a significant advantage over multi-step syntheses of analogous building blocks, which often suffer from lower overall yields and more complex purification requirements . This provides a clear, quantitative advantage for procurement: a reliable, high-yield route ensures consistent and cost-effective access to the material, which is a critical factor in large-scale research programs.

Synthetic Chemistry Process Chemistry Carbamate Protection

Superior 5-HT1A Receptor Affinity

Research has shown that the 1-benzoylpiperidin-4-yl)methanamine scaffold, which is directly accessed from 1286274-57-4, is a privileged structure for generating high-affinity 5-HT1A receptor ligands. In a direct head-to-head comparison, a library of 65 new derivatives based on this scaffold was synthesized, and 48 of them demonstrated subnanomolar affinity for the 5-HT1A receptor [1]. This performance is significantly superior to lead compounds, where similar structural modifications often fail to achieve such potent binding [2].

Serotonin 5-HT1A Receptor Antidepressant GPCR Biased Agonism

Potent In Vivo Antidepressant Activity

The most compelling evidence for the value of this scaffold comes from in vivo studies on a derivative synthesized from it. Compound 17, a representative ERK1/2 phosphorylation-preferring biased agonist derived from the 1-benzoylpiperidin-4-yl)methanamine scaffold, demonstrated a Minimum Effective Dose (MED) of 0.16 mg/kg in the rat Porsolt test, a standard assay for antidepressant-like activity, and completely eliminated immobility [1]. This level of in vivo potency is exceptionally high and is rarely achieved by compounds with similar targets, highlighting the profound impact of the scaffold's unique molecular geometry on translational pharmacology.

In Vivo Pharmacology Antidepressant Behavioral Pharmacology

ERK1/2 Pathway Preference over β-Arrestin

Derivatives synthesized from the 1286274-57-4 scaffold exhibit a high degree of functional selectivity, preferentially activating the ERK1/2 phosphorylation pathway over other signaling cascades like β-arrestin recruitment or calcium mobilization [1]. In a direct comparison of a library of 65 derivatives, a subset showed a clear bias for ERK1/2, with significantly higher efficacy (Emax) and potency (EC50) in this pathway compared to the other measured endpoints [2]. This 'biased agonism' profile is a highly sought-after property in modern drug discovery, as it can lead to an improved therapeutic index by separating desired therapeutic effects from on-target adverse effects.

Biased Agonism Functional Selectivity Signal Transduction

Structural Differentiation from Close Analogs

A fundamental, quantifiable distinction exists between 1286274-57-4 and its closest analogs. The target compound has a molecular weight of 318.41 g/mol and the formula C18H26N2O3 . The direct analog, tert-butyl (1-benzoylpiperidin-4-yl)carbamate (CAS 429677-00-9), which lacks the methylene spacer, has a different molecular weight (304.38 g/mol) and formula (C17H24N2O3) . This difference, while seemingly small, translates to a significantly different spatial arrangement of the amine group. The extra carbon in 1286274-57-4 provides a degree of rotational freedom that is absent in the directly attached amine of 429677-00-9, which is essential for achieving optimal binding poses in many biological targets [1].

Chemical Structure Building Block Medicinal Chemistry

Procurement Guide: Best Uses for 1286274-57-4


Key Intermediate for 5-HT1A Biased Agonists

This is the primary and most validated application scenario for this compound. 1286274-57-4 is the essential precursor for the 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, which has been extensively used to generate libraries of potent and functionally selective 5-HT1A receptor-biased agonists [1]. The exceptional in vivo potency (MED = 0.16 mg/kg) and functional selectivity (ERK1/2 bias) achieved by compounds derived from this scaffold make it a high-priority building block for any medicinal chemistry program targeting the 5-HT1A receptor for depression, anxiety, or related CNS disorders [2].

High-Throughput Piperidine Library Synthesis

The Boc-protected primary amine of 1286274-57-4 is a versatile handle for parallel synthesis and library generation. Upon deprotection, the free amine can be readily functionalized with a vast array of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes to create large and structurally diverse compound libraries [1]. The reported one-step, quantitative-yield synthesis of the target compound [3] ensures that ample material can be secured for large-scale, high-throughput medicinal chemistry campaigns.

Biased GPCR Signaling Research

The functional selectivity observed in derivatives of this scaffold (e.g., preferring ERK1/2 over β-arrestin) makes it an ideal starting point for creating tool compounds to dissect the complexities of GPCR signal transduction [1]. Researchers focused on understanding the therapeutic implications of biased agonism at the 5-HT1A receptor will find this building block indispensable for generating the necessary chemical probes [2].

Process Chemistry for Protected Amines

The published methodology for the one-step, quantitative synthesis of 1286274-57-4 using Vilsmeier conditions [1] provides a robust and scalable route. This makes the compound a practical case study for process chemists seeking to develop and optimize efficient methods for synthesizing Boc-protected aminomethyl piperidine derivatives, which are common motifs in pharmaceutical development.

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